
(3,6-Dichloropyridin-2-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,6-Dichloropyridine-2-carbonyl)morpholine is a chemical compound with the molecular formula C10H10Cl2N2O2 It is a derivative of pyridine and morpholine, featuring a dichloropyridine moiety attached to a morpholine ring via a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-dichloropyridine-2-carbonyl)morpholine typically involves the reaction of 3,6-dichloropyridine-2-carbonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 4-(3,6-dichloropyridine-2-carbonyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(3,6-Dichloropyridine-2-carbonyl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives of the original compound.
科学的研究の応用
4-(3,6-Dichloropyridine-2-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(3,6-dichloropyridine-2-carbonyl)morpholine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The dichloropyridine moiety can interact with various biomolecules, while the morpholine ring can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 4-(5,6-Dichloropyridin-3-yl)carbonylmorpholine
- 5,6-Dichloropyrimidin-4-amine
- 5,6-Dichloropyridine-3-carboxamide
- 4-Amino-2,6-dichloropyridine
- 2,6-Dichloropyridine
Uniqueness
4-(3,6-Dichloropyridine-2-carbonyl)morpholine is unique due to the specific positioning of the dichloropyridine moiety and the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H10Cl2N2O2 |
|---|---|
分子量 |
261.10 g/mol |
IUPAC名 |
(3,6-dichloropyridin-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-1-2-8(12)13-9(7)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2 |
InChIキー |
FRGIFQYKRHDRNX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


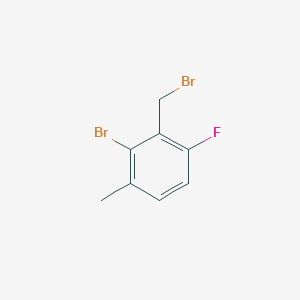
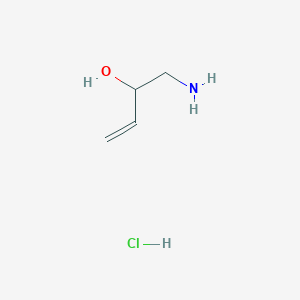
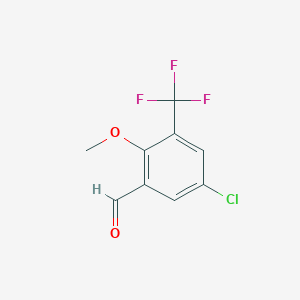
![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)
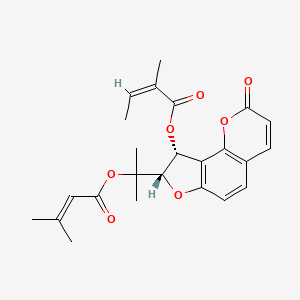
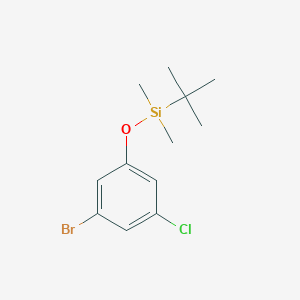
![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)
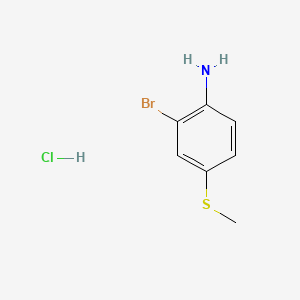
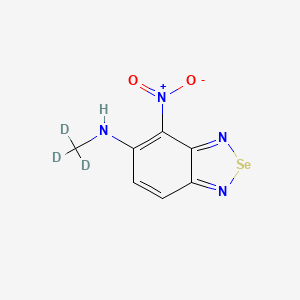

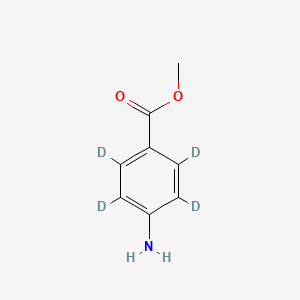
![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonamide](/img/structure/B13451112.png)
